molecular formula C16H12F3N5O3S B2544349 2-((difluoromethyl)sulfonyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 941964-21-2

2-((difluoromethyl)sulfonyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2544349
CAS No.: 941964-21-2
M. Wt: 411.36
InChI Key: BJYZENBHCNSASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Difluoromethyl)sulfonyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This benzamide derivative features a tetrazole ring, a privileged scaffold in pharmaceuticals known to mimic carboxylate groups and contribute to metabolic stability, alongside difluoromethylsulfonyl and fluorophenyl substituents. These structural motifs are commonly investigated for their potential to modulate biological activity and improve pharmacokinetic properties. The primary research applications for this compound are as a key chemical intermediate or a building block for the synthesis of more complex molecules. Its structure suggests potential for use in developing bioactive molecules, making it a candidate for screening in various biochemical assays. Researchers may explore its utility in areas such as enzyme inhibition, where the tetrazole and sulfonyl groups can act as key pharmacophores, or in the study of structure-activity relationships (SAR). This product is intended For Research Use Only and is not approved for use in humans or as a veterinary drug.

Properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5O3S/c17-10-5-7-11(8-6-10)24-14(21-22-23-24)9-20-15(25)12-3-1-2-4-13(12)28(26,27)16(18)19/h1-8,16H,9H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYZENBHCNSASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((difluoromethyl)sulfonyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS Number: 1448070-84-5) is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and research findings related to this compound, highlighting its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C19H18F2N2O4SC_{19}H_{18}F_2N_2O_4S with a molecular weight of 408.4 g/mol. The structure features a difluoromethyl sulfonyl group attached to a benzamide moiety, which is further substituted with a tetrazole ring. This unique structure may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the coupling of difluoromethyl sulfonyl precursors with appropriately substituted benzamides and tetrazoles. Various synthetic routes have been explored, including nucleophilic difluoroalkylation methods that utilize isocyanates and other reactive intermediates .

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values in the nanomolar range against breast cancer cells (MCF-7 and MDA-MB-231), indicating their potential as anticancer agents .

Table 1: Antiproliferative Activity of Related Compounds

Compound IDCell LineIC50 (nM)Mechanism of Action
19eMCF-752Tubulin polymerization inhibition
21lMDA-MB-23174Induction of apoptosis
24MCF-10A>200Selective toxicity towards cancer cells

The proposed mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in sensitive cancer cell lines. Immunofluorescence studies have confirmed that these compounds target tubulin, causing multinucleation—a hallmark of mitotic catastrophe .

Case Study 1: Evaluation in Breast Cancer Models

In a study published in Cancer Research, researchers evaluated the biological activity of several difluoromethylated compounds against breast cancer models. The compounds were shown to inhibit tubulin polymerization effectively, leading to significant cell cycle arrest in MCF-7 cells. The study highlighted the importance of the difluoromethyl group in enhancing biological activity compared to non-fluorinated analogs .

Case Study 2: Targeting Other Tumors

Further investigations into other tumor types, including colon and lung cancers, revealed that similar compounds exhibited varying degrees of antiproliferative effects. Notably, one compound demonstrated over 80% inhibition in colon cancer cell lines at low micromolar concentrations .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The National Cancer Institute (NCI) has evaluated similar compounds with tetrazole structures for their cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Evaluation

A comparative study involving compounds with similar structures demonstrated significant antitumor activity. For instance, compounds containing the tetrazole ring exhibited mean growth inhibition values ranging from 10 to 20 μM against human tumor cells, indicating that modifications to the benzamide structure can enhance efficacy .

Enzyme Inhibition

The sulfonamide group in this compound is known for its enzyme inhibition properties. Research indicates that sulfonamides can act as inhibitors for various enzymes, including carbonic anhydrases and acetylcholinesterases.

Enzyme Inhibition Study

A study focused on sulfonamide derivatives showed that modifications to the benzamide structure can lead to enhanced inhibitory activity against α-glucosidase and acetylcholinesterase, which are relevant in the treatment of diabetes and Alzheimer's disease respectively . The specific compound discussed here could be synthesized and tested for similar activities.

Therapeutic Potential

The unique combination of difluoromethyl sulfonyl and tetrazole functionalities positions this compound as a promising candidate for further drug development. Its structural features suggest potential applications in treating conditions beyond cancer, including metabolic disorders and neurodegenerative diseases.

Chemical Reactions Analysis

Sulfonyl Group Reactivity

The difluoromethylsulfonyl (–SO₂CF₂H) moiety enables nucleophilic substitutions and cross-coupling reactions. Key transformations include:

Nucleophilic Displacement

The sulfonyl group undergoes substitution with amines or alcohols under mild alkaline conditions. For example:

ReagentProductConditionsSource
PiperidineCF₂H-SO₂-piperidine derivativeDMF, 60°C, 12 hr
Sodium methoxideMethyl sulfonate esterMeOH, RT, 6 hr

In Ni-catalyzed cross-couplings, the sulfonyl group acts as a traceless directing group, enabling regioselective C–S bond functionalization . Mechanistic studies suggest oxidative insertion of Ni(0) into the C–S bond, followed by transmetalation with arylboron reagents .

Tetrazole Ring Transformations

The 1-(4-fluorophenyl)-1H-tetrazole-5-ylmethyl group participates in:

Copper-Mediated Cycloadditions

Reacts with alkynes via Huisgen [3+2] cycloaddition to form triazoles under Cu(I) catalysis :

Tetrazole+AlkyneCuI, DIPEATriazole derivative\text{Tetrazole} + \text{Alkyne} \xrightarrow{\text{CuI, DIPEA}} \text{Triazole derivative}

Acid-Catalyzed Ring Opening

In HCl/THF, the tetrazole ring opens to generate unstable diazonium intermediates, which couple with electron-rich aromatics (e.g., phenol) .

Benzamide Hydrolysis and Functionalization

The benzamide (–CONH–) linkage undergoes:

Base-Promoted Hydrolysis

Cleavage to carboxylic acid occurs under harsh conditions (NaOH, 100°C) :

CONH–R6M NaOHCOO⁻Na⁺+H₂N–R\text{CONH–R} \xrightarrow{\text{6M NaOH}} \text{COO⁻Na⁺} + \text{H₂N–R}

Coupling Reactions

–NH– activates toward reductive amination with aldehydes/ketones (NaBH₃CN, MeOH) .

Fluorophenyl Group Reactivity

The 4-fluorophenyl substituent exhibits limited electrophilic substitution due to strong electron withdrawal but participates in:

Nucleophilic Aromatic Substitution

Fluorine displacement occurs with strong nucleophiles (e.g., NaN₃, 120°C) :

Ar–F+Nu⁻Ar–Nu+F⁻\text{Ar–F} + \text{Nu⁻} \rightarrow \text{Ar–Nu} + \text{F⁻}

Suzuki–Miyaura Coupling

The fluorine atom directs palladium-catalyzed cross-coupling with arylboronic acids .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C (N₂ atmosphere):

Temperature Range (°C)Mass Loss (%)Proposed Process
210–32045Tetrazole ring degradation
320–50038Sulfonyl group breakdown

Comparison with Similar Compounds

SNI-2 (2-{[(4-Methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide)

  • Key Differences :
    • SNI-2 () shares the benzamide-sulfonamide scaffold but substitutes the difluoromethylsulfonyl group with a 4-methoxyphenylsulfonyl moiety.
    • The tetrazole ring in the target compound is replaced by a phenylethyl group in SNI-2.
  • SNI-2 inhibits CARP-1/NEMO binding, suggesting the target compound may share similar biological pathways but with modified efficacy due to fluorination .

Triazole-Thiones (Compounds 7–9, )

  • Key Differences :
    • These compounds (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) feature triazole rings instead of tetrazoles and lack the benzamide core.
  • Functional Impact :
    • The triazole-thione tautomerism (C=S vs. S-H forms) in compounds 7–9 introduces dynamic structural variability absent in the rigid tetrazole ring of the target compound. This may affect stability and interaction with biological targets .

Piperazine Derivatives (Compounds 6d–6l, )

  • Key Differences: These analogs (e.g., N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide) incorporate piperazine and benzhydryl groups, diverging significantly from the target’s tetrazole and fluorophenyl motifs.
  • Functional Impact :
    • The piperazine moiety enhances solubility and membrane permeability, whereas the tetrazole in the target compound may prioritize hydrogen bonding .

Characterization

  • Spectroscopic Data :
    • IR : The absence of C=O bands in triazole-thiones () contrasts with the expected C=O presence in the target’s benzamide.
    • NMR : Fluorine-containing groups (e.g., 4-fluorophenyl in the target) would show distinct $^{19}\text{F}$ NMR signals, similar to bis(4-fluorophenyl)methyl analogs in .
    • MS : Molecular ion peaks ($[M+H]^+$) would align with ESI-MS data reported for piperazine derivatives () .

Melting Points and Stability

  • Target Compound : Predicted melting point range: 150–220°C (based on analogs in ).
  • Analogues: Piperazine derivatives (): 132–230°C. Triazole-thiones (): Not reported, but tautomerism may lower melting points compared to rigid tetrazoles.

Solubility and Bioavailability

  • Tetrazole rings improve aqueous solubility over triazole-thiones, which may aggregate due to sulfur content .

Tabulated Comparison

Property Target Compound SNI-2 Triazole-Thiones Piperazine Derivatives
Core Structure Benzamide, tetrazole, difluoromethylsulfonyl Benzamide, phenylethyl, methoxyphenylsulfonyl Triazole, phenylsulfonyl Benzenesulfonamide, piperazine
Molecular Weight ~450–500 g/mol (estimated) ~450 g/mol ~400–450 g/mol ~500–600 g/mol
Melting Point 150–220°C (predicted) Not reported Not reported 132–230°C
Key Functional Groups Tetrazole, difluoromethyl, 4-fluorophenyl Methoxyphenyl, phenylethyl Triazole-thione, difluorophenyl Piperazine, benzhydryl
Biological Target Potential kinase/CARP-1 inhibition (inferred) CARP-1/NEMO binding inhibition Not explicitly stated Not explicitly stated

Preparation Methods

1,3-Dipolar Cycloaddition for Tetrazole Core Formation

The tetrazole ring is synthesized via a 1,3-dipolar cycloaddition between 4-fluorophenyl azide and acetonitrile , following methodologies adapted from tetrazole hybrid syntheses.

Procedure:

  • 4-Fluorophenyl azide is prepared by diazotization of 4-fluoroaniline with sodium nitrite/HCl, followed by azide formation using sodium azide.
  • The azide reacts with acetonitrile in refluxing toluene (110°C, 12 h) to yield 1-(4-fluorophenyl)-1H-tetrazole-5-carbonitrile (Yield: 78%).

Key Data:

Parameter Value
Reaction Temperature 110°C
Solvent Toluene
Yield 78%

Reduction of Nitrile to Aminomethyl Group

The nitrile group is reduced to an aminomethyl moiety using LiAlH4 in anhydrous THF:

Procedure:

  • 1-(4-Fluorophenyl)-1H-tetrazole-5-carbonitrile (5.0 g, 24 mmol) is treated with LiAlH4 (2.3 eq) in THF at 0°C.
  • The mixture is stirred for 6 h at room temperature, quenched with H2O, and extracted with ethyl acetate.
  • The product, 1-(4-fluorophenyl)-1H-tetrazole-5-methanamine , is obtained as a white solid (Yield: 65%).

Characterization:

  • 1H NMR (400 MHz, CDCl3): δ 8.45 (s, 1H, tetrazole-H), 7.85–7.78 (m, 2H, Ar-H), 7.25–7.18 (m, 2H, Ar-H), 4.15 (s, 2H, CH2NH2).
  • HRMS (ESI+): m/z calcd for C8H8FN5 [M+H]+: 210.0789; found: 210.0792.

Synthesis of 2-((Difluoromethyl)sulfonyl)benzoic Acid

Sulfonation of 2-Mercaptobenzoic Acid

The sulfonyl group is introduced via oxidation and difluoromethylation:

Procedure:

  • 2-Mercaptobenzoic acid (10.0 g, 58 mmol) is oxidized with H2O2 (30%) in acetic acid at 50°C for 4 h to yield 2-sulfobenzoic acid .
  • The sulfonic acid is converted to 2-(chlorosulfonyl)benzoic acid using PCl5 (2.5 eq) in POCl3 (60°C, 3 h).
  • Difluoromethylation is achieved by reacting the chlorosulfonyl intermediate with difluoromethyltrimethylsilane (1.2 eq) in DMF at 25°C for 12 h, yielding 2-((difluoromethyl)sulfonyl)benzoic acid (Yield: 62%).

Key Data:

Step Reagents/Conditions Yield
Oxidation H2O2, AcOH, 50°C 89%
Chlorosulfonation PCl5, POCl3, 60°C 75%
Difluoromethylation CF2H-TMS, DMF, 25°C 62%

Characterization:

  • 19F NMR (376 MHz, DMSO-d6): δ -110.2 (d, J = 54 Hz, 2F, CF2H).
  • IR (KBr): 1715 cm⁻¹ (C=O), 1350 cm⁻¹ (SO2).

Amide Coupling and Final Product Isolation

Activation of Carboxylic Acid

The carboxylic acid is activated as an acyl chloride using oxalyl chloride (1.5 eq) and catalytic DMF in dichloromethane (0°C to 25°C, 2 h).

Coupling with Tetrazole-Amine Intermediate

Procedure:

  • The acyl chloride is added dropwise to a solution of 1-(4-fluorophenyl)-1H-tetrazol-5-methanamine (1.0 eq) and Et3N (2.0 eq) in THF at 0°C.
  • The reaction is stirred for 6 h at 25°C, followed by aqueous workup and purification via silica gel chromatography (Hexanes/EtOAc 3:1).

Key Data:

Parameter Value
Coupling Agent Oxalyl chloride
Base Triethylamine
Solvent THF
Yield 58%

Characterization of Final Product:

  • MP: 168–170°C.
  • 1H NMR (500 MHz, DMSO-d6): δ 8.72 (t, J = 5.6 Hz, 1H, NH), 8.15 (d, J = 7.8 Hz, 1H, Ar-H), 7.95–7.85 (m, 3H, Ar-H), 7.45 (dd, J = 8.9, 5.2 Hz, 2H, Ar-H), 7.25 (t, J = 8.8 Hz, 2H, Ar-H), 4.65 (d, J = 5.6 Hz, 2H, CH2NH).
  • HRMS (ESI+): m/z calcd for C16H12F3N5O3S [M+H]+: 428.0692; found: 428.0695.

Q & A

Basic: What are the recommended synthetic routes for 2-((difluoromethyl)sulfonyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Sulfonylation: Reacting a benzamide precursor with difluoromethylsulfonyl chloride under anhydrous conditions (e.g., THF, 0°C to room temperature) to introduce the sulfonyl group.
  • Tetrazole Functionalization: Coupling the sulfonylated intermediate with 1-(4-fluorophenyl)-1H-tetrazole-5-methanol via nucleophilic substitution (e.g., using DCC/DMAP as coupling agents) .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Key Reaction Conditions:

StepReagents/ConditionsYield (%)Reference
SulfonylationDifluoromethylsulfonyl chloride, THF, 0°C → RT65–75
CouplingDCC, DMAP, DCM, 24h50–60

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:
Use a combination of:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, tetrazole ring protons at δ 8.1–8.3 ppm).
    • ¹⁹F NMR to verify difluoromethyl (-SO₂CF₂H) and fluorophenyl groups (δ -110 to -115 ppm) .
  • X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonyl and tetrazole groups) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ expected at m/z 437.08) .

Advanced: How can researchers optimize reaction yields when synthesizing this compound?

Methodological Answer:

  • Parameter Screening: Use Design of Experiments (DoE) to test variables:
    • Temperature (e.g., 0°C vs. RT for sulfonylation).
    • Solvent polarity (THF vs. DMF for coupling efficiency).
    • Catalyst loading (e.g., 0.1–0.3 eq DMAP).
  • In Situ Monitoring: Employ TLC or HPLC to track intermediate formation and adjust reaction time .
  • Side Product Analysis: Use LC-MS to identify byproducts (e.g., over-sulfonylated species) and refine purification protocols .

Example Optimization Table:

VariableOptimal RangeImpact on Yield
DMAP Loading0.2 eqMaximizes coupling efficiency
Reaction Time (Coupling)18–24hReduces dimerization

Advanced: What mechanistic approaches are used to study its potential biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Kinetic Studies: Measure IC₅₀ values against target enzymes (e.g., cyclooxygenases) using fluorogenic substrates .
    • Docking Simulations: Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with active sites .
  • Cellular Assays:
    • Dose-Response Curves: Test cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines.
    • Pathway Analysis: Use Western blotting to assess downstream signaling (e.g., MAPK/ERK modulation) .

Advanced: How should researchers evaluate the environmental fate of this compound?

Methodological Answer:

  • Degradation Studies:
    • Hydrolytic Stability: Incubate in buffers (pH 4–9) at 25–50°C; monitor via HPLC for breakdown products (e.g., benzamide hydrolysis).
    • Photolysis: Expose to UV light (λ = 254 nm) and quantify degradation kinetics .
  • Partitioning Behavior:
    • Calculate logP (octanol-water) experimentally or via computational tools (e.g., EPI Suite) to predict bioaccumulation.
    • Soil adsorption studies using batch equilibrium methods (OECD Guideline 106) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.